![molecular formula C18H17N3O3S B2830177 2,3-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-65-0](/img/structure/B2830177.png)
2,3-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“2,3-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactivity . The compound also contains a thiadiazole ring, which is a type of heterocyclic compound that has been found to possess various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzene rings in the compound are likely to be nearly coplanar, and there may be an intramolecular N—H O hydrogen bond between the imino and methoxy groups .Scientific Research Applications
Anticancer Activities
A significant portion of the research on related compounds emphasizes their anticancer properties. For instance, novel Schiff bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against a range of human cancer cell lines. These compounds, through a facile, solvent-free synthesis process, exhibited promising anticancer activities, with several showing GI50 values comparable to the standard drug Adriamycin. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of similar compounds. Synthesis efforts have led to new chemical structures that were evaluated as cyclooxygenase inhibitors and showed significant analgesic and anti-inflammatory activities. Some derivatives exhibited high inhibitory activity on COX-2 selectivity, indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Abu‐Hashem et al., 2020).
Materials Science Applications
Beyond biomedical applications, research on related compounds extends into materials science, particularly in the development of novel electrochromic polymers. For example, thiadiazolo[3,4-c]pyridine has been explored as a novel electron acceptor for the design of donor-acceptor-type electrochromic polymers. This approach has yielded polymers with lower bandgaps, favorable redox activity, and stability, demonstrating the potential for developing new materials with advanced optical properties (Ming et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown. This compound belongs to the benzamide class of compounds, which have been widely used in medical, industrial, biological, and potential drug industries . Benzamides have been found to bind with high affinity to multiple receptors
Mode of Action
Benzamides, in general, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Pathways
Benzamides have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Benzamides have been found to exhibit a wide range of biological activities
properties
IUPAC Name |
2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-9-12(10-8-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(23-2)15(13)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKCYGOASXKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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